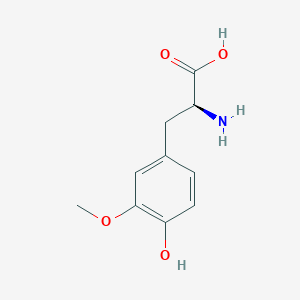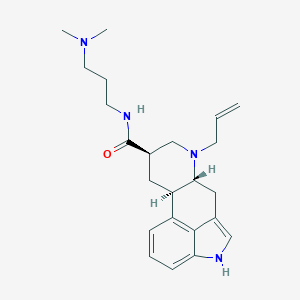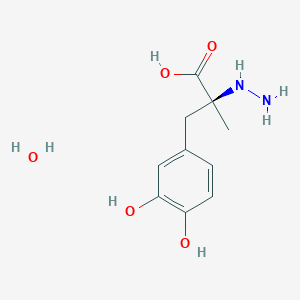
4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione
描述
“4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione” is a chemical compound . It is also known as a type of chemical entity . The CAS number for this compound is 92458-44-1.
Synthesis Analysis
An efficient method for the synthesis of hydroxy‐substituted naphthalene-1,4-dione derivatives using L-proline as a green organocatalyst under reflux conditions in ethanol has been described . This method offers advantages such as a simple procedure, high yields, short reaction time, safety, and reusability of the catalyst .Molecular Structure Analysis
The molecular formula of “4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione” is C22H20O3. The molecular weight of this compound is 332.4 g/mol.Chemical Reactions Analysis
1,4-Naphthoquinone, a natural organic compound derived from naphthalene, is a compound in which the 1,4-quinoid nucleus is annulated with an aromatic (benzene) ring . The quinone ring contains a system of double bonds conjugated with carbonyl groups; it is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . 1,4-naphthoquinone is easily reduced by various agents and converted to 1,4-dihydroxynaphthalene .科研应用
Polymorphism in Aromatic Thiolato Naphthoquinones
Research by Jali, Singh, and Baruah (2011) explores polymorphs of aromatic thiolato naphthoquinones, including derivatives like 4-(phenylthio)naphthalene-1,2-dione. They focus on distinct hydrogen bond interactions in these polymorphs, contributing to our understanding of structural variations in related compounds (B. R. Jali, Marjit W. Singh, & J. Baruah, 2011).
Fluorescence Properties and Ion Selectivity
Jali and Baruah (2014) synthesized isomers of 4-(hydroxyphenylthio)naphthalene-1,2-diones, revealing their fluorescence properties and selective emission changes in the presence of aluminum ions. This study is significant in understanding the fluorescence behavior of naphthalene derivatives under different conditions (B. R. Jali & J. Baruah, 2014).
Mannich Reaction and Aminonaphthoquinone Synthesis
Jayashree and Shivashankar (2018) developed an efficient protocol for synthesizing aminonaphthoquinone derivatives from Lawsone, using a Mannich reaction. This method's advantages include short reaction time and excellent yield, highlighting its potential in synthesizing naphthoquinone derivatives (S. Jayashree & K. Shivashankar, 2018).
Fluorescent Hydroxyl Naphthalene-1,4-Dione Derivatives
Dabiri, Noroozi Tisseh, and Bazgir (2011) reported an efficient synthesis of fluorescent hydroxyl naphthalene-1,4-dione derivatives. Their method is notable for its mild reaction conditions and high yield of products, providing a pathway for creating fluorescent materials in solution (M. Dabiri, Zeinab Noroozi Tisseh, & A. Bazgir, 2011).
Green Synthesis of Naphthoquinone Derivatives
Fu et al. (2016) described a green synthetic method for creating naphthalene-1,4-dione derivatives. This method's eco-friendly catalyst and high yield make it an important contribution to sustainable chemistry practices (Zhijie Fu, Kai Qian, Sijun Li, Tianhua Shen, & Qing‐bao Song, 2016).
Crystal Structure Analysis
Geralda et al. (2018) conducted a study on the crystal structure of 2-hydroxy-3-(prop-2-yn-1-yl)naphthalene-1,4-dione, providing insights into the molecular arrangement and hydrogen bond interactions within this compound. Such studies are crucial for understanding the physical and chemical properties of naphthalene derivatives (Isidório Raquel Geralda, Ottoni Flaviano Melo, Alves Ricardo José, & Speziali Nivaldo Lúcio, 2018).
未来方向
Over the past decade, a number of new 1,4-naphthoquinones have been isolated from natural sources and new 1,4-naphthoquinones with diverse structural features have been synthesized . Some compounds of this class are already being used as medicinal drugs and some substances can be used as biochemical tools and probes for non-invasive detection of pathological areas in cells and tissues in myocardial infarction and neurodegenerative diseases using modern molecular imaging techniques . This suggests that “4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione” and similar compounds may have potential applications in the future.
性质
IUPAC Name |
4-hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c23-20-17-8-4-5-9-18(17)21(24)22(25)19(20)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-9,15-16,23H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTUOKIGIZFBGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)C3=C(C4=CC=CC=C4C(=O)C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556332 | |
| Record name | 4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |
CAS RN |
92458-44-1 | |
| Record name | 4-Hydroxy-3-(4-phenylcyclohexyl)naphthalene-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20556332 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。
















